molecular formula C14H13ClO B13886226 4-(4-Chlorobenzyl)-2-methylphenol CAS No. 6279-21-6

4-(4-Chlorobenzyl)-2-methylphenol

Cat. No.: B13886226
CAS No.: 6279-21-6
M. Wt: 232.70 g/mol
InChI Key: PCTUCOKXCPDLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorobenzyl chloride with 2-methylphenol. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobenzyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a chlorinated benzyl group makes it particularly effective in certain applications, such as antimicrobial agents and chemical intermediates .

Properties

CAS No.

6279-21-6

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-methylphenol

InChI

InChI=1S/C14H13ClO/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h2-8,16H,9H2,1H3

InChI Key

PCTUCOKXCPDLTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.